3-{[(t-Butoxy)carbonyl](3-methylbutan-2-yl)amino}propanoic acid
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Overview
Description
3-{(t-Butoxy)carbonylamino}propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(t-Butoxy)carbonylamino}propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{(t-Butoxy)carbonylamino}propanoic acid undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the Boc group.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane is commonly used to remove the Boc group.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Oxidation and Reduction: Specific oxidizing or reducing agents are used based on the target transformation.
Major Products Formed
Hydrolysis: The major product is the free amine.
Substitution: The products vary depending on the nucleophile used.
Oxidation and Reduction: The products depend on the specific reaction conditions and reagents.
Scientific Research Applications
3-{(t-Butoxy)carbonylamino}propanoic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{(t-Butoxy)carbonylamino}propanoic acid involves the protection of the amino group, which prevents unwanted side reactions during synthesis. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for controlled deprotection and further functionalization.
Comparison with Similar Compounds
Similar Compounds
N-Boc-amino acids: These compounds also feature a Boc protecting group and are used in similar applications.
Fmoc-protected amino acids: These compounds use a different protecting group (fluorenylmethyloxycarbonyl) and offer alternative deprotection conditions.
Cbz-protected amino acids: These compounds use a carbobenzyloxy protecting group and are another alternative for amino protection.
Uniqueness
3-{(t-Butoxy)carbonylamino}propanoic acid is unique due to its specific structure, which provides a balance of stability and reactivity. The Boc group is particularly advantageous for its ease of removal under mild acidic conditions, making it a preferred choice in peptide synthesis and other applications.
Properties
IUPAC Name |
3-[3-methylbutan-2-yl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-9(2)10(3)14(8-7-11(15)16)12(17)18-13(4,5)6/h9-10H,7-8H2,1-6H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKKCDAHWLNUAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)N(CCC(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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